molecular formula C10H14N2 B3000395 (2R)-2-phenylpiperazine CAS No. 137766-76-8

(2R)-2-phenylpiperazine

Cat. No.: B3000395
CAS No.: 137766-76-8
M. Wt: 162.236
InChI Key: RIMRLBGNCLMSNH-JTQLQIEISA-N
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Description

(2R)-2-phenylpiperazine: is a chiral compound belonging to the piperazine family, characterized by a piperazine ring substituted with a phenyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of phenylhydrazine with 2-chloropiperazine under hydrogenation conditions.

    Cyclization: Another approach is the cyclization of N-phenylethylenediamine with ethylene oxide, followed by catalytic hydrogenation.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing high-pressure hydrogenation reactors to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-phenylpiperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Neurotransmitter Studies: Acts as a model compound in the study of neurotransmitter receptors.

Medicine:

    Pharmaceuticals: Utilized in the development of drugs targeting central nervous system disorders, such as antidepressants and antipsychotics.

Industry:

    Polymer Production: Used in the synthesis of polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways: (2R)-2-phenylpiperazine primarily interacts with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin and dopamine receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through the modulation of receptor activity, impacting signaling pathways involved in mood regulation and cognitive functions.

Comparison with Similar Compounds

    (2S)-2-phenylpiperazine: The enantiomer of (2R)-2-phenylpiperazine, with similar but distinct pharmacological properties.

    N-phenylpiperazine: Lacks the chiral center, leading to different biological activity.

    1-phenylpiperazine: Substitution at the first position instead of the second, resulting in different receptor binding profiles.

Uniqueness: this compound’s unique chiral center and specific substitution pattern confer distinct pharmacological properties, making it a valuable compound in medicinal chemistry for the development of targeted therapies.

Properties

IUPAC Name

(2R)-2-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRLBGNCLMSNH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Oxo-3-phenyl-piperazine (1.76 g, 10 mmol), in 30 mL of anhydrous THF was added dropwise to a 20 mL (20 mmol) of 1M solution of LiAH4 in THF, and the mixture was stirred at room temperature for 24 h. After workup (water, 20% NaOH addition to destroy excess LiAH4), the mixture was filtered and the filter cake was reextracted with ethyl acetate. The combined organic filtrate and extracts were dried over MgSO4, filtered and evaporated to give an slightly yellow solid that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1). The reduced product was isolated as a colorless solid (960 mg, 6 mmol, 60%). 1H NMR (CDCl3): δ 2.69 (1H, t, J=11.3), 2.85-3.10 (7H, m), 3.76 (1H, br d, J=8.9), 7.21-7.38 (5H, m). mp (free base): 79°-81° C.
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1.76 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
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11.64 g
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reactant
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Synthesis routes and methods III

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
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2.6 L
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Yield
83%

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